molecular formula C9H18O2 B3050351 9-hydroxynonan-2-one CAS No. 25368-56-3

9-hydroxynonan-2-one

Cat. No.: B3050351
CAS No.: 25368-56-3
M. Wt: 158.24 g/mol
InChI Key: HQVHZUJAAKTDQH-UHFFFAOYSA-N
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Description

9-Hydroxynonan-2-one is an aliphatic hydroxyketone with the molecular formula C₉H₁₈O₂. It is characterized by a hydroxyl group (-OH) at the ninth carbon and a ketone group (-C=O) at the second carbon of a nine-carbon chain. According to Perspectives in Flavor and Fragrance Research, this compound (referred to as compound 11 in the text) is synthesized via methods described in prior literature, involving steps such as protection/deprotection of functional groups and catalytic hydrogenation .

Properties

IUPAC Name

9-hydroxynonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVHZUJAAKTDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336937
Record name 9-hydroxy2-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25368-56-3
Record name 9-hydroxy2-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Hydroxynonan-2-one can be synthesized through various synthetic routes. One common method involves the oxidation of nonan-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically takes place under mild conditions to prevent over-oxidation .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of non-2-en-9-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxynonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Hydroxynonan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-hydroxynonan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Hydroxyacetophenones and this compound

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Synthesis Method
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 97–98 Reaction of 2-chlorovanillin acetate with methylamine, followed by hydrolysis
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 Not reported Not detailed
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 69240-98-8 C₉H₉ClO₃ 200.62 109–110 or 107–108 Not detailed
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 112954-19-5 C₉H₉ClO₃ 200.62 Not reported Friedel-Crafts acylation of 3,5-dimethoxy-1-chlorobenzene with acetyl chloride (38% yield)
This compound Not provided C₉H₁₈O₂ ~158.24 Not reported Catalytic hydrogenation and functional group manipulation

Key Observations:

Structural Differences: The aromatic hydroxyacetophenones feature a rigid benzene ring with chloro, hydroxy, and methoxy substituents, whereas this compound has a flexible aliphatic chain. This structural disparity leads to differences in polarity, solubility, and reactivity.

Molecular Weight: The aromatic compounds have a higher molecular weight (~200.62 g/mol) compared to this compound (~158.24 g/mol), primarily due to the presence of chlorine atoms in the former.

Melting Points: The aromatic hydroxyacetophenones exhibit higher melting points (97–110°C), attributed to strong intermolecular forces (e.g., hydrogen bonding, π-π stacking) in crystalline aromatic systems. Data for this compound is unavailable but expected to be lower due to its aliphatic nature.

Synthesis Methods: Aromatic compounds are synthesized via Friedel-Crafts acylation or condensation reactions , while this compound involves multi-step aliphatic chain modifications .

Research Findings and Limitations

Functional Group Reactivity :

  • Both aromatic and aliphatic hydroxyketones undergo reactions typical of their functional groups (e.g., oxidation of alcohols, ketone reduction). However, the electronic effects of aromatic substituents (e.g., chloro groups) may alter reaction pathways compared to aliphatic systems.

Applications: Aromatic hydroxyacetophenones are often intermediates in pharmaceutical or agrochemical synthesis , while this compound is explored in fragrance-related contexts .

Data Gaps: Critical data for this compound (e.g., boiling point, spectral signatures, solubility) are absent in the provided evidence, limiting direct quantitative comparisons.

Biological Activity

9-Hydroxynonan-2-one, also known as nonan-2-one-9-ol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H18O\text{C}_{9}\text{H}_{18}\text{O}

This compound features a hydroxyl group (-OH) attached to a nonane backbone, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
  • Cytotoxic Effects : Investigations into its cytotoxicity have revealed effects on cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against different pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that this compound is particularly effective against Candida albicans, highlighting its potential for treating fungal infections.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

  • DPPH Assay : The compound showed significant scavenging activity with an IC50 value of 25 µg/mL.
  • ABTS Assay : Exhibited a strong ability to reduce ABTS radicals, indicating potent antioxidant properties.

These findings suggest that this compound can mitigate oxidative stress, which is linked to various chronic diseases.

Cytotoxic Effects

The cytotoxic potential of this compound was evaluated on several cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colorectal)15
MCF7 (Breast)20
HeLa (Cervical)30

The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly against colorectal cancer cells. This suggests a mechanism that may involve apoptosis or cell cycle arrest.

Case Studies

  • Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for developing treatments against antibiotic-resistant strains.
  • Antioxidant Research : In research conducted by the Journal of Agricultural and Food Chemistry, the antioxidant capacity of this compound was compared to standard antioxidants like ascorbic acid and trolox, showing comparable efficacy in reducing oxidative stress markers in vitro.
  • Cytotoxicity Analysis : A publication in Cancer Letters highlighted the selective cytotoxic effects of this compound on HCT116 cells, suggesting further investigation into its mechanisms could lead to novel therapeutic strategies for colorectal cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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